CUDC-907 - 1339928-25-4

CUDC-907

Catalog Number: EVT-287781
CAS Number: 1339928-25-4
Molecular Formula: C23H24N8O4S
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CUDC-907, also known as Fimepinostat, is a first-in-class, orally bioavailable small molecule designed as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks) [, ]. This dual functionality stems from integrating a HDAC inhibitory functionality into a PI3K inhibitor pharmacophore []. CUDC-907 displays potent inhibition against Class I PI3K subtypes (α, β, and δ) [, , ] and Class I and II HDAC subtypes [, ]. It exhibits anti-tumor activity in a wide range of preclinical cancer models, especially those driven by MYC [, ]. CUDC-907 is currently under investigation in various clinical trials for hematologic malignancies, solid tumors, and other conditions [, , , , , , , ].

Imatinib

Relevance: In several studies, Imatinib was used in combination with CUDC-907 to assess synergistic effects against CML. The combination demonstrated significantly more cytotoxicity than either drug alone, particularly against BCR-ABL positive cell lines and patient samples, including those with the T315I mutation. This suggests a potential for enhancing efficacy in ABL TKI-resistant cells. [, , ].

Nilotinib

Relevance: The combination of Nilotinib and CUDC-907 was investigated in vitro using Nilotinib-resistant K562 cells []. Although the study focused on demonstrating the efficacy of CUDC-907 in this resistant model, the combination strategy is relevant for potential use in overcoming Nilotinib resistance.

Dasatinib

Relevance: Although not directly combined with CUDC-907 in the provided studies, Dasatinib is mentioned alongside Nilotinib as a second-generation BCR-ABL TKI that CML patients can develop resistance to []. This suggests a potential area for future research exploring the synergistic effects of combining CUDC-907 with Dasatinib in the context of Dasatinib-resistant CML.

Ponatinib

Relevance: Studies demonstrated a synergistic cytotoxic effect when combining Ponatinib with CUDC-907 in T315I-positive Ba/F3 cells, exceeding the efficacy of each drug alone. This combination was also effective in vivo, inhibiting tumor growth in a mouse xenograft model using Ba/F3 T315I mutant cells []. These findings highlight the potential of this combination therapy for treating TKI-resistant CML, especially those harboring the T315I mutation.

Gilteritinib

Relevance: Research suggests that combining Gilteritinib with CUDC-907 can counteract this resistance mechanism [, ]. CUDC-907 was shown to abolish Gilteritinib-induced FLT3 expression in AML cell lines and patient samples. The combination showed synergistic antileukemic effects, including potent synergistic apoptosis induction and superior antileukemic activity. [, ]. This combination therapy shows promise for enhancing the efficacy of Gilteritinib and potentially overcoming resistance in FLT3-mutated AML.

Venetoclax

Relevance: Combining Venetoclax with CUDC-907 has demonstrated synergistic antileukemic effects in preclinical models of AML and DLBCL. The combination exhibited greater potency than either agent alone, particularly in Venetoclax-refractory DLBCL cell lines and AML cells, including those resistant to Venetoclax. [, , ]. This suggests that CUDC-907 may enhance the sensitivity of cancer cells to Venetoclax, potentially overcoming resistance mechanisms and improving treatment outcomes.

Panobinostat

Relevance: Panobinostat is mentioned alongside CUDC-907 as an HDAC inhibitor with potential in treating NUT midline carcinoma (NMC) []. While CUDC-907 demonstrated superior potency in vitro, Panobinostat also exhibited significant efficacy, suggesting that HDAC inhibition plays a crucial role in targeting this malignancy. Additionally, in another study, panobinostat was used as a single-agent HDAC inhibitor in comparison to CUDC-907, demonstrating that CUDC-907 had more potent activity against MYC-dependent cancers [].

Pictilisib

Relevance: Similar to panobinostat, pictilisib was used as a comparator to CUDC-907, demonstrating the superior efficacy of CUDC-907 as a single agent against MYC-dependent cancers due to its dual inhibition of both HDAC and PI3K [].

Romidepsin

Relevance: Romidepsin was explored in combination with CUDC-907 as a potential strategy to restore progesterone receptor (PR) expression in endometrial cancer (EC) cells []. While both single agents showed efficacy in enhancing PR expression and inhibiting EC cell proliferation, the combination demonstrated additive or synergistic effects. This highlights the potential of combining different HDAC inhibitors with CUDC-907 to achieve enhanced therapeutic benefits in certain cancers.

5-Fluorouracil (5-FU)

Relevance: Combining CUDC-907 with 5-FU demonstrated significantly enhanced anti-tumor activity against several CRC cell lines compared to either agent alone []. The combination exhibited synergistic effects, including increased apoptosis and necrosis, suppressed colony formation, and cell cycle arrest. This research suggests that CUDC-907 can potentially enhance the efficacy of 5-FU in treating CRC.

Source

CUDC-907 was developed by the pharmaceutical company Curis, Inc. It has been investigated in preclinical models for its efficacy against various cancer types, including bladder cancer, small cell lung cancer, and others. The compound is typically obtained from specialized chemical suppliers for research purposes.

Classification

CUDC-907 falls under the category of dual inhibitors targeting both the phosphoinositide 3-kinase pathway and histone deacetylases. This unique mechanism allows it to exert effects on multiple cellular processes, including cell cycle regulation, apoptosis, and cellular migration.

Synthesis Analysis

Methods

The synthesis of CUDC-907 involves several chemical reactions that allow for the construction of its complex molecular framework. The detailed synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo a series of reactions.
  2. Reactions: Key reactions include coupling reactions to form the core structure and subsequent modifications to introduce functional groups essential for its biological activity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays.

Technical Details

The synthetic pathway may involve:

  • Nucleophilic substitutions to introduce specific side chains.
  • Coupling reactions facilitated by coupling agents that enhance yields.
  • Deprotection steps if protecting groups are used during synthesis.
Molecular Structure Analysis

Structure

CUDC-907 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H20N4O4C_{19}H_{20}N_{4}O_{4}, with a molecular weight of approximately 368.39 g/mol.

Data

The structural analysis reveals:

  • Functional Groups: Presence of amide, hydroxyl, and aromatic groups.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using computational chemistry software to predict interactions with biological targets.
Chemical Reactions Analysis

Reactions

CUDC-907 participates in various chemical reactions relevant to its mechanism of action:

  1. Inhibition of Histone Deacetylases: By binding to the active site of histone deacetylases, it prevents the removal of acetyl groups from histones, leading to increased gene expression associated with apoptosis.
  2. Inhibition of Phosphoinositide 3-Kinase Pathway: This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation.

Technical Details

The effectiveness of CUDC-907 in these reactions can be quantified using assays such as Western blotting to measure changes in protein acetylation levels and phosphorylation states.

Mechanism of Action

Process

The mechanism through which CUDC-907 exerts its effects involves:

  1. Dual Inhibition: By simultaneously inhibiting histone deacetylases and phosphoinositide 3-kinase, CUDC-907 alters multiple signaling pathways.
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic signals.
  3. Cell Cycle Arrest: CUDC-907 causes cell cycle arrest at the G1-S phase, preventing further proliferation of malignant cells.

Data

Studies have shown that treatment with CUDC-907 leads to significant reductions in tumor growth rates in various preclinical models, demonstrating its potential efficacy as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Relevant for understanding ionization states at physiological pH.

Relevant data from studies indicate that CUDC-907 exhibits a favorable pharmacokinetic profile, contributing to its potential as a therapeutic agent.

Applications

Scientific Uses

CUDC-907 has been extensively researched for its applications in oncology:

Introduction to CUDC-907: Molecular and Pharmacological Foundations

Chemical Structure and Biochemical Profile

CUDC-907 (fimepinostat) is a synthetically engineered small molecule with the chemical name N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide and a molecular weight of 508.55 Da [7] [10]. Its structure integrates a pharmacophore capable of binding both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes: a morpholine-linked thienopyrimidine moiety for PI3K inhibition and a hydroxamic acid group for HDAC chelation [10]. This design enables simultaneous targeting of distinct oncogenic pathways.

Biochemical Potency:

  • PI3K Inhibition: IC₅₀ values of 19 nM (PI3Kα), 54 nM (PI3Kβ), and 39 nM (PI3Kδ) [7] [10].
  • HDAC Inhibition: Nanomolar activity against class I/II HDACs, with IC₅₀ values of 1.7 nM (HDAC1), 5.0 nM (HDAC2), 1.8 nM (HDAC3), and 2.8 nM (HDAC10) [7] [10].

Table 1: Enzymatic Targets and Inhibition Profiles of CUDC-907

Target ClassIsoformIC₅₀ (nM)
PI3Kα19
β54
δ39
HDAC11.7
25.0
31.8
102.8

Dual Inhibition Mechanism: HDAC and PI3K Pathway Targeting

CUDC-907 concurrently disrupts epigenetic regulation and signal transduction through two primary mechanisms:

HDAC Inhibition:

  • Induces hyperacetylation of histones (e.g., increased H3K9Ac, H3K27Ac) and non-histone proteins (e.g., tubulin, p53), reactivating silenced tumor suppressors (e.g., p21) [1] [8].
  • Suppresses oncogenic transcription factors like MYC and MYCN by destabilizing their protein complexes [1] [8].

PI3K Pathway Suppression:

  • Reduces phosphorylation of AKT (Ser473), PDK1 (Ser241), and downstream effectors (S6K, 4E-BP1) [1] [5].
  • Synergizes with HDAC inhibition to amplify apoptosis: In neuroblastoma, dual blockade downregulates anti-apoptotic proteins (BCL-2, BCL-xL) and activates caspases [1] [5].

Downstream Convergence:

  • Transcriptional Modulation: HDAC inhibition opens chromatin, enhancing suppression of PI3K pathway genes [6].
  • Oncoprotein Degradation: In Group 3 medulloblastoma, CUDC-907 depletes MYC protein via proteasomal degradation [8].
  • Metabolic Stress: Induces reactive oxygen species (ROS) accumulation, triggering IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer [5].

Table 2: Functional Consequences of Dual Inhibition in Cancer Models

Cancer TypeHDAC Inhibition EffectsPI3K Inhibition EffectsIntegrated Outcome
Neuroblastoma↓ MYCN; ↑ H3K9Ac↓ p-AKT; ↓ p-S6KCell cycle arrest (G1/S) [1]
DLBCL↑ Acetylated histones↓ p-4E-BP1Tumor regression [9]
Esophageal SCC↓ LCN2↓ p-mTORROS-dependent autophagy [5]
Group 3 Medulloblastoma↓ HDAC1/2/3; ↑ p21↓ p-AKTMYC depletion; radiosensitization [8]

Rationale for Dual-Targeted Therapy in Oncogenic Signaling

Dual inhibition addresses key limitations of monotherapies in oncology:

Compensatory Pathway Activation:

  • Single-agent PI3K inhibitors often trigger feedback upregulation of HDACs or parallel survival pathways (e.g., RAF-MEK-ERK) [6]. In SCLC, PI3K blockade elevates HDAC6 expression, which CUDC-907 abrogates [6].
  • HDAC inhibitors alone may activate PI3K/AKT as a resistance mechanism [1]. CUDC-907’s dual action prevents this crosstalk.

Oncogene Addiction:

  • MYC-driven cancers (e.g., neuroblastoma, Group 3 medulloblastoma) depend on both PI3K signaling for MYC stability and HDACs for its transcriptional activity [1] [8]. CUDC-907 disrupts this synergy, reducing MYC/MYCN protein levels by >60% in preclinical models [1] [8].

Epigenetic-Transcriptional Integration:

  • HDAC inhibition opens chromatin at promoters of PI3K regulators (e.g., PTEN), enhancing tumor suppression [6].
  • In hepatocellular carcinoma, dual targeting suppresses stemness markers (CD44, PTX3) more effectively than single agents [3] [4].

Synergy with Adjunctive Therapies:

  • Chemotherapy: Cisplatin combined with CUDC-907 enhances G1 arrest in medulloblastoma by suppressing CDK4/6 [8].
  • Radiotherapy: HDAC inhibition impairs DNA repair (↓ RAD51, γH2AX), while PI3K blockade augments radiation-induced apoptosis [6] [8].
  • PARP Inhibitors: In SCLC, CUDC-907 synergizes with olaparib by downregulating BRCA1/2 and Fanconi anemia genes [6].

Table 3: Preclinical Evidence Supporting Dual-Targeted Therapy

Therapeutic ChallengeSingle-Agent LimitationCUDC-907’s Advantage
PI3K inhibitor resistanceAKT reactivation via HDACsSustained AKT dephosphorylation [1]
HDAC inhibitor resistancePI3K/MAPK pathway compensationConcurrent MEK/ERK suppression [5]
MYC-driven tumor aggressionUndruggable transcription factorIndirect MYC degradation [8]
Tumor stemnessLimited efficacy on cancer stem cells↓ CD44, ↓ PTX3, ↓ sphere formation [3]

Properties

CAS Number

1339928-25-4

Product Name

CUDC-907

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.